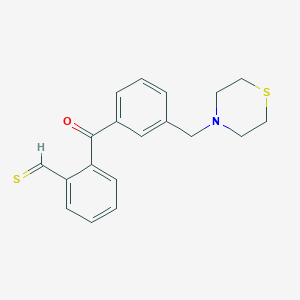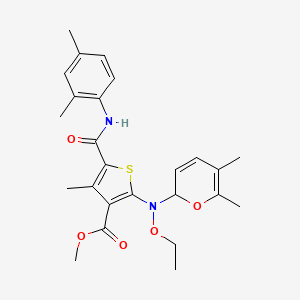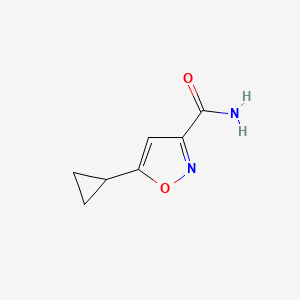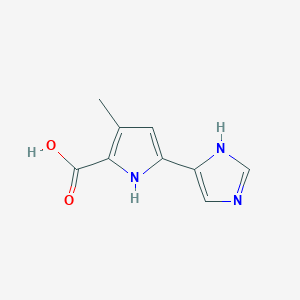
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-イミダゾール-5-イル)-3-メチル-1H-ピロール-2-カルボン酸は、イミダゾール環とピロール環の両方を特徴とするヘテロ環式化合物です。これらの構造は、多くの生物活性分子に存在するため、医薬品化学において重要です。この化合物のユニークな構造により、さまざまな化学反応に関与することができ、合成有機化学の研究対象として貴重なものとなっています。
準備方法
合成経路と反応条件
5-(1H-イミダゾール-5-イル)-3-メチル-1H-ピロール-2-カルボン酸の合成は、通常、適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つには、酢酸アンモニウムの存在下で1,2-ジケトンとウロトロピンを使用する方法があります . 別の方法では、ケトンとアミジンの縮合、それに続く環化が行われます . これらの反応では、多くの場合、高い収率と純度を確保するために、特定の触媒と制御された温度が必要となります。
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が行われる場合があります。連続フロー反応器や自動化システムを使用すると、生産プロセスの効率が向上します。さらに、最終製品の精製が重要であり、結晶化やクロマトグラフィーなどの技術が用いられる場合があります。
化学反応の分析
反応の種類
5-(1H-イミダゾール-5-イル)-3-メチル-1H-ピロール-2-カルボン酸は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができます。
置換: この化合物は、求核置換反応に関与することができます。この反応では、官能基が求核剤によって置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には次のものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: ハロゲン化物、アミン、チオール。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸またはケトンが生成される場合がある一方、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
5-(1H-イミダゾール-5-イル)-3-メチル-1H-ピロール-2-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の構造により、生体高分子と相互作用することができ、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。
医学: 生物活性分子に存在するため、特に特定の酵素の阻害剤または活性化剤の設計において、創薬の候補となっています。
産業: 導電性ポリマーや高度なコーティングなどのユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its presence in biologically active molecules makes it a candidate for drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
5-(1H-イミダゾール-5-イル)-3-メチル-1H-ピロール-2-カルボン酸がその効果を発揮するメカニズムは、特定の分子標的との相互作用に関与しています。イミダゾール環は金属イオンと配位結合することができ、ピロール環は水素結合やπ-π相互作用に関与することができます。これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
イミダゾール誘導体: 1H-イミダゾール-4-カルボン酸などの化合物は、構造的に類似しており、同様の化学反応性を示します。
ピロール誘導体: 2,5-ジメチルピロールなどの化合物は、構造的に類似しており、同様の反応を受けることができます。
独自性
5-(1H-イミダゾール-5-イル)-3-メチル-1H-ピロール-2-カルボン酸を際立たせているのは、イミダゾール環とピロール環の両方が1つの分子に組み合わされていることです。この二重の機能により、より幅広い化学反応に関与し、より幅広い生物学的標的と相互作用することができ、研究や産業における用途の多様性が向上します。
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxylic acid share structural similarities and exhibit similar chemical reactivity.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole also share structural features and can undergo similar reactions.
Uniqueness
What sets 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid apart is the combination of both imidazole and pyrrole rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, enhancing its versatility in research and industrial applications.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
5-(1H-imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-6(7-3-10-4-11-7)12-8(5)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
InChIキー |
WIBBNNODOJWSJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C2=CN=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



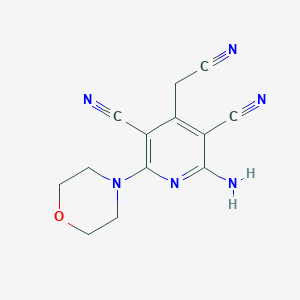
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

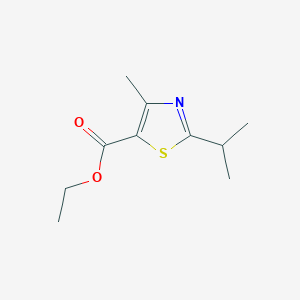
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
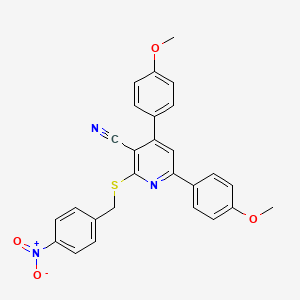
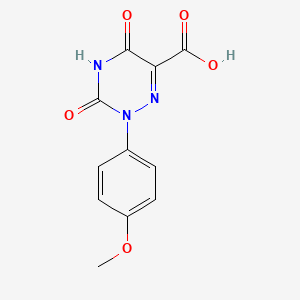
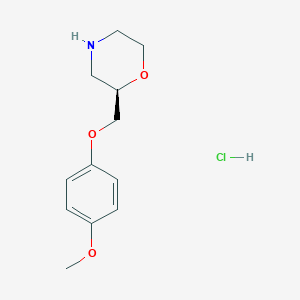
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)

